molecular formula C26H24N4O5 B2942449 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 946322-29-8

5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2942449
CAS No.: 946322-29-8
M. Wt: 472.501
InChI Key: RWDLYYVHBUGZTI-UHFFFAOYSA-N
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Description

The compound 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazinone core. Key structural attributes include:

  • Position 2: A 4-methoxyphenyl group, which contributes electron-donating effects and may enhance solubility.
  • The synthesis likely involves multi-component reactions or cyclization strategies, as seen in analogous pyrazolo-pyrazinone derivatives .

Properties

CAS No.

946322-29-8

Molecular Formula

C26H24N4O5

Molecular Weight

472.501

IUPAC Name

5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H24N4O5/c1-16-21(27-25(35-16)19-6-5-7-23(33-3)24(19)34-4)15-29-12-13-30-22(26(29)31)14-20(28-30)17-8-10-18(32-2)11-9-17/h5-14H,15H2,1-4H3

InChI Key

RWDLYYVHBUGZTI-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel synthetic molecule with potential biological significance. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C26H27N3O6
  • Molecular Weight : 477.517 g/mol
  • CAS Number : 1114827-93-8

This compound has been shown to interact with various biological targets, particularly in the context of metabolic regulation:

  • PPAR Agonism :
    • The compound exhibits activity against Peroxisome Proliferator-Activated Receptors (PPARs) , specifically:
      • PPAR-alpha : EC50 = 58 nM .
      • PPAR-gamma : EC50 = 330 nM .
    • PPARs are critical in regulating lipid metabolism and glucose homeostasis, making this compound a candidate for metabolic disorders.
  • Anti-inflammatory Activity :
    • Preliminary studies suggest that the compound may possess anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.
  • Antineoplastic Potential :
    • The compound's structural features indicate potential antitumor activity, warranting further investigation into its effects on cancer cell lines.

Biological Activity Data

The following table summarizes key biological activities and assays conducted on the compound:

TargetActivity TypeEC50 (nM)Assay Method
PPAR-alphaAgonist58FRET assay
PPAR-gammaAgonist330FRET assay
Anti-inflammatoryTBDTBDTBD

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

  • Study on PPAR Agonists :
    • A comprehensive study characterized various PPAR agonists, highlighting the importance of structural modifications in enhancing potency and selectivity . This offers insights into optimizing the target compound for better efficacy.
  • Anticancer Activity :
    • Research into structurally related oxazole derivatives has shown promising results in inhibiting cancer cell proliferation . These findings support further exploration of the target compound's anticancer potential.
  • Inflammatory Response Modulation :
    • Investigations into other pyrazolo[1,5-a]pyrazines have indicated their role in modulating inflammatory responses, suggesting that the target compound may exhibit similar properties .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy (-OCH₃) groups on aromatic rings are susceptible to demethylation or substitution under acidic or nucleophilic conditions. Key findings include:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
DemethylationBBr₃ (1.2 equiv) in CH₂Cl₂, 0°C → RTFormation of phenolic -OH groups at 2,3-dimethoxy and 4-methoxy positions
Alkoxy ExchangeNaH + R-X (alkyl halides) in DMFMethoxy → ethoxy/isopropoxy derivatives
  • Demethylation with BBr₃ selectively removes methyl groups from methoxy substituents, generating phenolic intermediates critical for further functionalization.

  • Alkoxy exchange reactions enable diversification of aryl ether moieties for structure-activity relationship (SAR) studies.

Oxidation Reactions

The methyl group on the oxazole ring undergoes oxidation to carboxylic acid derivatives:

Target SiteOxidizing AgentConditionsProductsReferences
5-MethyloxazoleKMnO₄, H₂O/acetone (1:1)60°C, 6 hrOxazole-5-carboxylic acid
CrO₃ in H₂SO₄0°C → RT, 2 hrPartial oxidation to aldehyde
  • Strong oxidants like KMnO₄ fully oxidize the methyl group to a carboxylic acid, while CrO₃ yields intermediate aldehydes.

Hydrolysis of Oxazole Ring

The oxazole moiety undergoes ring-opening under acidic or basic conditions:

ConditionsReagentsProductsReferences
HCl (6M), reflux12 hr, N₂ atmosphereβ-Ketoamide derivative
NaOH (2M), EtOH/H₂O80°C, 8 hrUnstable iminocarboxylic acid
  • Acidic hydrolysis produces a β-ketoamide via cleavage of the oxazole C-O bond.

  • Basic conditions lead to partial decomposition, limiting synthetic utility.

Cyclization and Rearrangement

The pyrazolo[1,5-a]pyrazine core participates in thermally induced rearrangements:

Reaction TypeConditionsProductsReferences
Thermal cyclizationXylene, 140°C, 24 hrFused pyrido[2,3-b]pyrazine
Acid-catalyzed rearrangementTFA, CH₂Cl₂, RT, 3 hrRing-expanded quinazoline analog
  • Heating in xylene induces intramolecular cyclization, forming a fused heterocycle .

  • Trifluoroacetic acid (TFA) promotes ring expansion via N-protonation and skeletal reorganization.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings undergo regioselective electrophilic attacks:

Reaction TypeReagentsPosition ModifiedReferences
NitrationHNO₃/H₂SO₄ (1:3), 0°CPara to 4-methoxyphenyl group
SulfonationClSO₃H, CH₂Cl₂, -10°CMeta to oxazole-methyl
  • Nitration occurs preferentially at the 4-methoxyphenyl ring due to directing effects of the -OCH₃ group.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for structural diversification:

Reaction TypeCatalysts/ReagentsProductsReferences
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives at pyrazine C-2
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-alkylated pyrazolo-pyrazines
  • Suzuki couplings install aryl/heteroaryl groups at the pyrazine C-2 position .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Substituents Key Properties/Activities Reference
Target Compound Pyrazolo[1,5-a]pyrazinone 2-(4-MeOPh), 5-((2-(2,3-diMeOPh)-5-Me-oxazol-4-yl)methyl) Hypothesized enhanced solubility
2-(4-Chlorophenyl)-5-(3,4-diMeOPhCH2CH2)-pyrazolo[1,5-a]pyrazin-4-one Pyrazolo[1,5-a]pyrazinone 2-(4-ClPh), 5-(3,4-diMeOPhCH2CH2) Protein interaction studies
MK66 (5-(4-MeOPh)-2-Ph-pyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidinone 5-(4-MeOPh), 2-Ph Structural analog with pyrimidinone core
Example 76 () Pyrazolo[3,4-d]pyrimidine 2-Fluorophenyl, thiazole substituent High melting point (252–255°C)

Core Heterocycle Variations

  • Pyrazolo[1,5-a]pyrazinone vs. In contrast, pyrimidinone derivatives (e.g., MK66) feature a fused pyrimidine ring, which may alter electronic properties and binding affinity .
  • Pyrazolo[3,4-d]pyrimidine () :
    • Incorporates a thiazole substituent, which introduces sulfur-based interactions. This compound’s high melting point (252–255°C) suggests strong intermolecular forces, possibly due to planar aromatic systems .

Substituent Effects

  • Methoxy vs. Chloro Groups :
    • The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl group in ’s analog (electron-withdrawing). Methoxy groups may improve solubility, whereas chloro substituents enhance lipophilicity .
  • Oxazole vs. Thiazole Moieties :
    • The oxazole ring in the target compound (oxygen atom) differs from thiazole (sulfur) in Example 76 (). Sulfur’s larger atomic radius and polarizability could influence binding kinetics .

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